

futibatinib mechanism of action irreversible FGFR inhibition

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Compound Focus: Futibatinib

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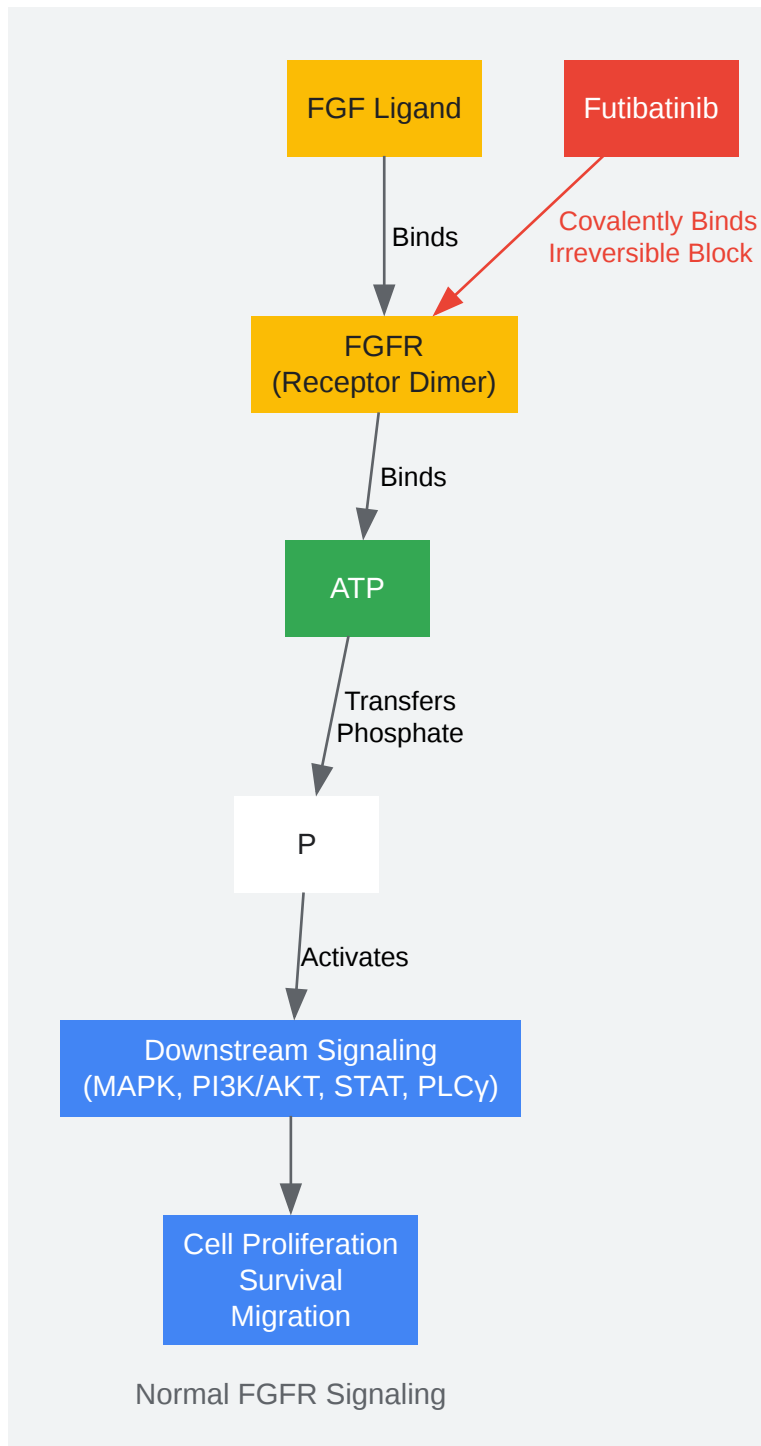
Mechanism of Action: Irreversible FGFR Inhibition

The table below details the core aspects of **futibatinib**'s mechanism:

Aspect	Detailed Description
Target	Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4) [1] [2].
Inhibition Type	Irreversible (covalent) inhibitor [3] [1].
Binding Site	ATP-binding pocket within the cytoplasmic kinase domain of FGFR [4] [1].
Binding Mechanism	Forms a covalent bond with a conserved cysteine residue located in the P-loop of the FGFR kinase domain [1].
Primary Effect	Blocks FGFR autophosphorylation and subsequent activation of downstream signaling pathways [5] [1].
Downstream Pathway Inhibition	Suppresses signaling through RAS-MAPK, PI3K-AKT, PLC γ , and STAT pathways [5].
Cellular Outcome	Decreases cell viability and induces apoptosis in cancer cells harboring FGFR genomic aberrations [5] [1].

Aspect	Detailed Description
Key Differentiator	Covalent binding leads to prolonged target suppression, overcoming resistance from gatekeeper mutations seen with reversible inhibitors [1].

The following diagram illustrates the mechanism of **futibatinib**'s action on the FGFR signaling pathway:



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Futibatinib covalently binds FGFR, blocking ATP and preventing downstream signaling.

Key Experimental Evidence and Protocols

The characterization of **futibatinib**'s mechanism and efficacy relied on robust preclinical experiments. Key methodologies are outlined below.

In Vitro Characterization of FGFR Inhibition

These experiments established **futibatinib**'s direct inhibitory activity.

- **Enzymatic Inhibition Assays:** Measured the half-maximal inhibitory concentration (IC_{50}) of **futibatinib** against purified FGFR kinases. The compound demonstrated potent inhibition across all four isoforms, with IC_{50} values ranging from **1.4 to 3.7 nM** [4] [6].
- **Cell-Based Phosphorylation Assays:**
 - **Transfection:** HEK293T cells were transfected with vectors expressing wild-type or mutant FGFR4 using Lipofectamine 3000 [4].
 - **Drug Treatment:** Transfected cells were treated with **futibatinib** for 1 hour [4].
 - **Analysis:** Cell lysates were analyzed for phosphorylated FGFR4 (pFGFR4) and total FGFR4 using ELISA or immunoblotting. **Futibatinib** treatment potently inhibited FGFR4 phosphorylation [4].
- **Dose-Response and EC_{50} Calculations:**
 - **Cell Seeding:** Cancer cell lines (e.g., rhabdomyosarcoma, breast cancer PDX-derived) were seeded in 96-well plates [4] [7].
 - **Drug Incubation:** Cells were treated with a concentration range of **futibatinib** for 72 hours [4].
 - **Viability Quantification:** Cell viability was assessed using assays like CellTiter-Glo, which measures cellular ATP. The EC_{50} (half-maximal effective concentration) was calculated using software like Prism GraphPad [4].

In Vivo Efficacy Models

These studies confirmed **futibatinib**'s anti-tumor activity in living organisms.

- **Xenograft Mouse Models:**

- **Implantation:** Immunocompromised mice were implanted with human cancer cell lines or patient-derived xenografts (PDXs) harboring FGFR alterations [4] [7].
- **Dosing:** Once tumors were established, mice were treated with **futibatinib** (e.g., 15-20 mg/kg orally, once daily) or a vehicle control [4] [7].
- **Endpoint Monitoring:** Tumor volumes and body weights were monitored regularly. Efficacy was assessed by tumor growth inhibition, tumor regression, and event-free survival [7].

Quantitative Data and Clinical Relevance

The following table consolidates key quantitative data from preclinical and clinical studies.

Parameter	Value	Context / Model
IC ₅₀ (FGFR1)	1.4 nM	In vitro enzymatic assay [6]
IC ₅₀ (FGFR2)	3.7 nM	In vitro enzymatic assay [6]
IC ₅₀ (FGFR3)	1.8 nM	In vitro enzymatic assay [6]
IC ₅₀ (FGFR4)	1.9 nM	In vitro enzymatic assay [6]
Clinical ORR	42% (41.7%)	Intrahepatic Cholangiocarcinoma (Phase II FOENIX-CCA2 trial) [3] [8]
Clinical mDOR	9.7 months	Intrahepatic Cholangiocarcinoma (Phase II FOENIX-CCA2 trial) [3] [8]
Clinical mPFS	9.0 months	Intrahepatic Cholangiocarcinoma (Phase II FOENIX-CCA2 trial) [8]

Therapeutic Implications and Research Directions

Futibatinib's unique mechanism translates into specific clinical advantages and ongoing research areas.

- **Overcoming Resistance:** Its covalent binding makes it effective against certain acquired resistance mutations (e.g., gatekeeper mutations) that often arise during treatment with reversible FGFR inhibitors [1].
- **Approved Indication:** **Futibatinib** is approved for adults with previously treated, unresectable, locally advanced, or metastatic **intrahepatic cholangiocarcinoma** harboring **FGFR2 gene fusions or rearrangements** [2] [9].

- **Investigational Uses:** Preclinical and early clinical data show promise in other **FGFR-aberrant solid tumors**, including breast cancer, gastric cancer, and urothelial carcinoma [1] [7].
- **Combination Therapies:** Research is exploring **futibatinib** combined with chemotherapy (e.g., irinotecan) or other targeted agents to enhance efficacy and overcome resistance [4] [1].

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